3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide
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Overview
Description
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide is a complex organic compound characterized by its unique benzisothiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide typically involves multiple steps:
Formation of the Benzisothiazole Core: The initial step often involves the cyclization of ortho-aminothiophenol with a suitable carboxylic acid derivative to form the benzisothiazole ring.
Oxidation: The benzisothiazole intermediate is then oxidized to introduce the sulfone group, resulting in the 1,1-dioxido-3-oxo-1,2-benzisothiazole structure.
Amide Formation: The final step involves the coupling of the oxidized benzisothiazole with 3-methoxyphenylpropanoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially modifying the sulfone group.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) in the presence of Lewis acids (e.g., AlCl3).
Major Products
Oxidation: Further oxidized derivatives of the benzisothiazole ring.
Reduction: Sulfide derivatives of the original compound.
Substitution: Various substituted benzisothiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide has shown promise in various bioassays. It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit certain enzymes and receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable benzisothiazole core.
Mechanism of Action
The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA, leading to the inhibition of enzymatic activity or the modulation of receptor signaling pathways. The exact pathways depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole Derivatives: Compounds like 2-aminobenzisothiazole and 2-mercaptobenzisothiazole share the benzisothiazole core but differ in their functional groups.
Sulfone-Containing Compounds: Compounds such as sulindac and dapsone contain sulfone groups and exhibit different biological activities.
Uniqueness
What sets 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide apart is its specific combination of the benzisothiazole core with a methoxyphenyl group and a propanamide linkage. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-13-6-4-5-12(11-13)18-16(20)9-10-19-17(21)14-7-2-3-8-15(14)25(19,22)23/h2-8,11H,9-10H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVWCMAWHNPQRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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